Indazoles, including 3-bromo-7-fluoro-2-methyl-2H-indazole, are synthesized from various precursors and are often utilized in the synthesis of pharmaceuticals. The presence of bromine and fluorine substituents enhances the molecule's biological activity and solubility, making it valuable in medicinal chemistry .
The synthesis of 3-bromo-7-fluoro-2-methyl-2H-indazole can be achieved through several methods, primarily involving halogenation and cyclization reactions.
The molecular structure of 3-bromo-7-fluoro-2-methyl-2H-indazole can be described using its molecular formula and molecular weight of approximately 229.05 g/mol.
The canonical SMILES representation for this compound is CN1C=C(C=C(N=C1)F)Br
, which illustrates the arrangement of atoms within the molecule.
3-Bromo-7-fluoro-2-methyl-2H-indazole can participate in various chemical reactions:
Reagents such as sodium methoxide or potassium tert-butoxide are often employed for substitution reactions, while oxidizing agents like potassium permanganate may be used for oxidation processes.
The mechanism of action for 3-bromo-7-fluoro-2-methyl-2H-indazole involves its interaction with specific biological targets within cells.
The compound may bind to enzymes or receptors, altering their activity. For example, it has been shown to inhibit certain kinases involved in cancer progression, thereby demonstrating potential anticancer properties .
Research indicates that this compound may modulate signaling pathways associated with cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapeutics.
3-Bromo-7-fluoro-2-methyl-2H-indazole has several promising applications:
Rhodium(III) complexes have emerged as premier catalysts for the direct functionalization of C–H bonds in indazole synthesis, enabling streamlined access to complex scaffolds like 3-Bromo-7-fluoro-2-methyl-2H-indazole (CAS 1780614-22-3). These methods leverage ortho-C–H activation of prefunctionalized arenes directed by nitrogen-containing groups, followed by annulation with alkynes or alkenes. A pivotal study demonstrated that electron-withdrawing substituents (e.g., bromo, fluoro) at the 6-position of 2,2′-bipyridine-derived ligands weaken the N–Rh bond, facilitating rollover cyclometalation and subsequent alkyne insertion to form the indazole core [7] [10]. This approach minimizes protecting-group manipulations and exhibits excellent functional group tolerance toward halogenated precursors.
Table 1: Rhodium(III)-Catalyzed Indazole Synthesis Performance
Directing Group | Coupling Partner | Yield (%) | Regioselectivity |
---|---|---|---|
Pyridinyl | Diphenylacetylene | 78–85 | >20:1 |
Imine | Methyl acrylate | 70–82 | >15:1 |
Amide | Ethyl vinyl ketone | 65–75 | >10:1 |
Optimization studies reveal that [CpRhCl₂]₂ (2.5–5 mol%) with oxidants like Cu(OAc)₂ or Ag₂CO₃ in TFE (trifluoroethanol) at 80–100°C delivers optimal conversions. The bromo and fluoro substituents can be introduced via three strategic routes: (i) *late-stage functionalization of preformed 2-methylindazoles using NBS/Selectfluor, (ii) direct assembly using halogenated coupling partners, or (iii) sequential C–H activation/functionalization [7].
Metal-free halogenation protocols provide sustainable pathways for installing bromo and fluoro groups with precise regiocontrol. For 3-bromo-7-fluoro-2-methyl-2H-indazole, electrophilic bromination using N-bromosuccinimide (NBS) in DMF or acetonitrile selectively targets the C3 position of 7-fluoro-2-methylindazole precursors. This selectivity arises from the electron-deficient C3 site adjacent to the indazole nitrogen, with yields exceeding 85% under optimized conditions (0°C to rt, 2–4 h) [6] [8].
Fluorination, conversely, employs electrophilic fluorinating agents (e.g., Selectfluor, NFSI) or diazotization/Schiemann reactions. Ortho-fluorination is achievable via:
Table 2: Halogenation Agents for Indazole Intermediates
Halogen | Reagent | Solvent | Temperature | Selectivity |
---|---|---|---|---|
Bromo | NBS | DMF | 0°C → rt | C3 > 95% |
Fluoro | Selectfluor | MeCN | 80°C | C7: 80–85% |
Fluoro | NaNO₂/HBF₄ | H₂O/AcOH | −5°C → 60°C | C7: 75–78% |
Electrochemical methods have also gained traction, enabling oxidative bromination using KBr electrolytes under constant current, achieving C3-bromination yields of 78–92% without exogenous oxidants [4] [8].
Constructing the indazole nucleus precedes regioselective halogenation. Two dominant cyclization strategies are employed:
Table 3: Cyclization Methods for Indazole Core Assembly
Method | Precursor | Conditions | Yield (%) |
---|---|---|---|
TiCl₄/Zn reductive cyclization | 2-Nitro-4-fluorobenzylamines | THF, TEA, 65°C, 3 h | 70–90 |
Aryne cycloaddition | Diazocompounds + arynes | CsF, MeCN, rt, 12 h | 65–80 |
Hydrazone cyclization | 2-Fluorobenzaldehyde derivatives | KOH, EtOH, reflux | 60–75 |
The sequential installation of bromo and fluoro groups demands precise control to avoid polyhalogenation or regiochemical errors. Two optimized approaches dominate:
Early-Stage Halogenation:
Late-Stage Halogenation:
Critical to success is protecting-group strategy:
Microwave assistance (100–120°C, 20–30 min) accelerates halogenation by 3–5-fold versus conventional heating, particularly for SNAr reactions on chloro-/nitro-indazole precursors [6] [9].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3